molecular formula C21H22O5 B1164233 5,7,4'-Trihydroxy-6-methyl-8-prenylflavanone CAS No. 261776-60-7

5,7,4'-Trihydroxy-6-methyl-8-prenylflavanone

Cat. No. B1164233
CAS RN: 261776-60-7
M. Wt: 354.4 g/mol
InChI Key:
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Description

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone is a flavonoid with the molecular formula C20H20O5 . It has an average mass of 340.370 Da and a monoisotopic mass of 340.131073 Da . It is also known by other names such as 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-2,3-dihydro-4H-chromen-4-one .


Molecular Structure Analysis

The molecule contains a total of 50 bonds, including 28 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also features 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 3 aromatic hydroxyls, and 1 aromatic ether .


Physical And Chemical Properties Analysis

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone is a yellow powder . Its molecular formula is C20H20O5, and it has an average mass of 340.370 Da and a monoisotopic mass of 340.131073 Da .

Scientific Research Applications

Antimicrobial Activity

5,7,4'-Trihydroxy-6-methyl-8-prenylflavanone has been investigated for its antimicrobial properties. A study by Adiana Mohamed Adib et al. (2008) synthesized this compound and tested it for antibacterial effects against various bacteria, including Bacillus subtilis and Escherichia coli. The compound was characterized using various spectroscopic methods and demonstrated notable antibacterial activity.

Antihyperglycemic Properties

This compound has shown potential in the treatment of diabetes. José M. Narváez-Mastache et al. (2006) researched its antihyperglycemic activity, finding that methanolic extracts from certain plants containing this flavanone significantly decreased blood glucose levels in diabetic rats.

Antimutagenic Effects

A study by K. Nakahara et al. (2003) found that prenylated flavanones, including 5,7,4'-Trihydroxy-6-methyl-8-prenylflavanone, isolated from the flowers of Azadirachta indica (neem tree), exhibited potent antimutagenic effects against certain mutagens in a Salmonella typhimurium assay.

Anti-Tyrosinase Activity

Mariana A. Peralta et al. (2011) investigated the anti-tyrosinase activity of various prenylated flavanones, including the subject compound. Their study, focusing on compounds isolated from Dalea boliviana, indicated potential applications in skin whitening or treatment of hyperpigmentation.

Inhibitory Effect on Protein Oxidative Modification

S. Toda and Y. Shirataki in 2006 reported the inhibitory effect of a similar prenylflavonoid on copper-induced protein oxidative modification. This suggests its potential role in combating oxidative stress.

Mechanism of Action

While the exact mechanism of action for this compound is not explicitly stated, flavonoids like 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone are known to exhibit various biological activities. For instance, 6-Prenylapigenin, a similar compound, shows potent inhibitory activity on melanin formation .

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-11(2)4-9-15-19(24)12(3)20(25)18-16(23)10-17(26-21(15)18)13-5-7-14(22)8-6-13/h4-8,17,22,24-25H,9-10H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMUFLDDBSWRI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,4'-Trihydroxy-6-methyl-8-prenylflavanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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